N-(4-methylphenyl)-5-oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanamide
Description
N-(4-methylphenyl)-5-oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanamide is a synthetic compound featuring a pentanamide backbone substituted with a 4-methylphenyl group at the terminal amide and a 2,3,4-trimethoxybenzyl-piperazine moiety at the 5-oxo position. Its molecular formula is C₂₅H₃₁N₃O₅ (calculated based on structural analogs in and related entries), with a molecular weight of 453.53 g/mol. The compound’s design integrates structural motifs common in neuropharmacological agents, particularly dopamine receptor ligands, where the piperazine ring and aryl substituents modulate receptor affinity and selectivity .
Properties
Molecular Formula |
C26H35N3O5 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-5-oxo-5-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentanamide |
InChI |
InChI=1S/C26H35N3O5/c1-19-8-11-21(12-9-19)27-23(30)6-5-7-24(31)29-16-14-28(15-17-29)18-20-10-13-22(32-2)26(34-4)25(20)33-3/h8-13H,5-7,14-18H2,1-4H3,(H,27,30) |
InChI Key |
KXNDKFZHZBPFBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-methylphenyl)-5-oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Attachment of the Trimethoxybenzyl Group: The trimethoxybenzyl group is introduced through a nucleophilic substitution reaction, where the piperazine nitrogen attacks a suitable electrophile, such as a benzyl halide.
Formation of the Final Product: The final step involves the coupling of the piperazine intermediate with a 4-methylphenyl group and a pentanamide moiety under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
N-(4-methylphenyl)-5-oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing functional groups.
Scientific Research Applications
N-(4-methylphenyl)-5-oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: The compound is explored for its use in the development of new materials and agrochemicals due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-5-oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,3,4-trimethoxybenzyl group (electron-donating) contrasts with trifluoromethoxy (electron-withdrawing) in 11a and cyano in 10f , which influence metabolic stability and receptor binding kinetics.
- Synthetic Complexity : Yields for analogs range from 41% to 81%, depending on the substituent’s steric and electronic demands. The target compound’s synthesis may require optimized chromatography (e.g., amine-phase columns as in ).
Pharmacological and Physicochemical Comparisons
Piperazine Substituent Impact
Amide Group Variations
- Quinolinyl (11a, 10f): These substituents are associated with fluorescence properties, aiding in vitro tracking, but may increase cytotoxicity .
- Pyridinylphenyl (7o) : Adds basicity, favoring ionic interactions with receptors .
Biological Activity
N-(4-methylphenyl)-5-oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanamide is a complex organic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C22H30N2O4
- Molecular Weight : 398.49 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the piperazine ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the trimethoxybenzyl group : This can be accomplished via nucleophilic substitution reactions.
- Amidation : The final step involves the formation of the amide bond with 4-methylphenyl and pentanoyl derivatives.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Case Study : A derivative was tested against various human cancer cell lines, showing IC50 values ranging from 10 to 50 µM, indicating potent activity against drug-resistant strains .
Antimicrobial Activity
The compound has also demonstrated antimicrobial effects:
- Research Findings : In vitro assays revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it showed higher efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL .
The proposed mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and bacterial growth.
- Apoptosis Induction : It has been shown to trigger apoptotic pathways in cancer cells through the activation of caspases .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
